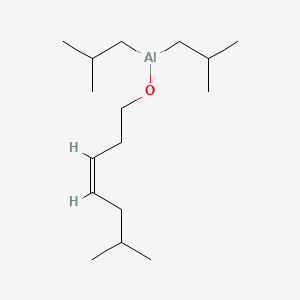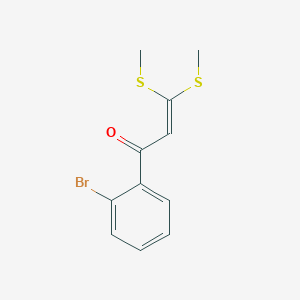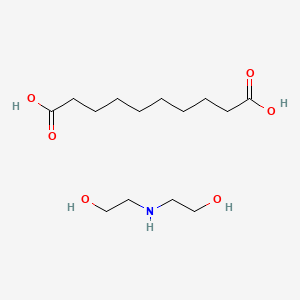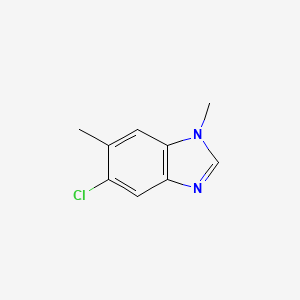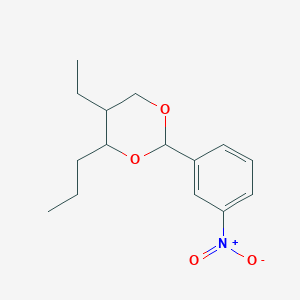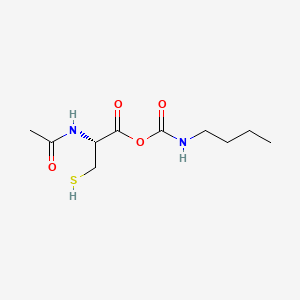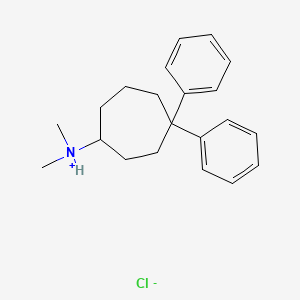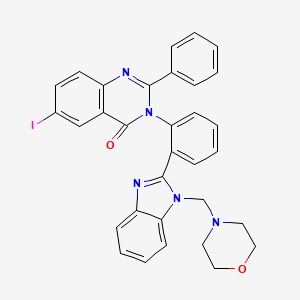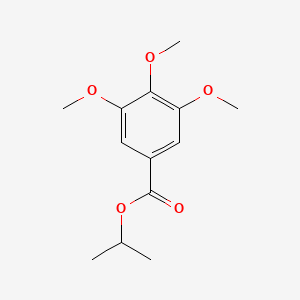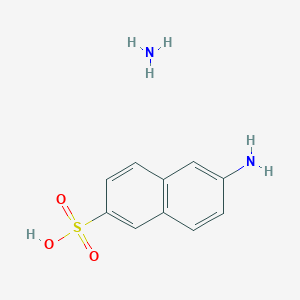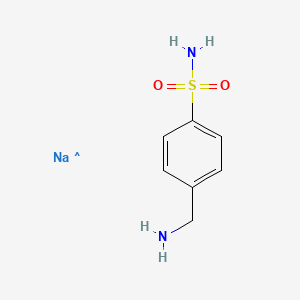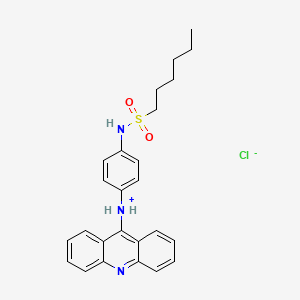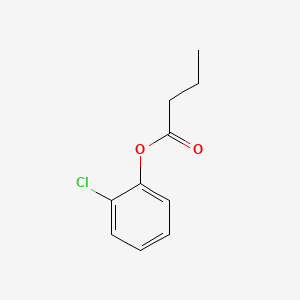
(2-chlorophenyl) butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chlorophenyl) butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is derived from butanoic acid and 2-chlorophenol, making it a chlorinated aromatic ester.
准备方法
Synthetic Routes and Reaction Conditions
The most common method for preparing (2-chlorophenyl) butanoate is through the esterification reaction between butanoic acid and 2-chlorophenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanoic acid+2-chlorophenol→(2-chlorophenyl) butanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and reduce the need for corrosive liquid acids.
化学反应分析
Types of Reactions
(2-chlorophenyl) butanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-chlorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic substitution reactions, such as the formation of Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat, while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Grignard reagents can be formed using magnesium (Mg) in dry ether.
Major Products
Hydrolysis: Butanoic acid and 2-chlorophenol.
Reduction: 2-chlorophenyl butanol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
(2-chlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of (2-chlorophenyl) butanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, releasing butanoic acid and 2-chlorophenol. The released compounds can then interact with various molecular targets and pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, used in flavorings.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different odor profile.
2-chlorophenyl acetate: An ester with a similar structure but derived from acetic acid instead of butanoic acid.
Uniqueness
(2-chlorophenyl) butanoate is unique due to the presence of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
63867-11-8 |
|---|---|
分子式 |
C10H11ClO2 |
分子量 |
198.64 g/mol |
IUPAC 名称 |
(2-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-10(12)13-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
RPQLJCLHDBGBSE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


